![molecular formula C14H20BrN3O3Si B13982583 2-Bromo-5-(2-trimethylsilanyl-ethoxymethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid methyl ester](/img/structure/B13982583.png)
2-Bromo-5-(2-trimethylsilanyl-ethoxymethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-((2-(trimethylsilyl)ethoxy)methyl)-2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of this compound includes a pyrrolo[2,3-b]pyrazine core, which is a fused bicyclic system containing nitrogen atoms. The presence of a bromine atom and a trimethylsilyl group further adds to its chemical complexity and potential reactivity.
Preparation Methods
The synthesis of Methyl 5-((2-(trimethylsilyl)ethoxy)methyl)-2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of the pyrrolo[2,3-b]pyrazine core. This can be achieved through cyclization reactions involving appropriate precursors. The introduction of the bromine atom is usually carried out via bromination reactions using reagents such as N-bromosuccinimide (NBS). The trimethylsilyl group is introduced through silylation reactions, often using trimethylsilyl chloride (TMSCl) in the presence of a base. The final esterification step involves the reaction of the carboxylic acid derivative with methanol in the presence of a catalyst .
Chemical Reactions Analysis
Methyl 5-((2-(trimethylsilyl)ethoxy)methyl)-2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) and potassium cyanide (KCN).
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to remove oxygen atoms. Reagents such as potassium permanganate (KMnO4) and lithium aluminum hydride (LiAlH4) are commonly used.
Silylation and Desilylation: The trimethylsilyl group can be removed or replaced through reactions with fluoride ions (e.g., tetrabutylammonium fluoride, TBAF) or other silylating agents.
Scientific Research Applications
Methyl 5-((2-(trimethylsilyl)ethoxy)methyl)-2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibitors and receptor ligands.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Mechanism of Action
The mechanism of action of Methyl 5-((2-(trimethylsilyl)ethoxy)methyl)-2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors due to its ability to form stable complexes with these proteins. The presence of the bromine atom and the trimethylsilyl group enhances its binding affinity and specificity. The pathways involved in its mechanism of action include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes .
Comparison with Similar Compounds
Methyl 5-((2-(trimethylsilyl)ethoxy)methyl)-2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate can be compared with other similar compounds such as:
2-Bromo-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde: This compound has a similar core structure but differs in the functional groups attached to the ring.
3-Cyclopentyl-3-(4-(7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile: This compound contains a pyrrolo[2,3-d]pyrimidine core and a pyrazole ring, making it structurally related but functionally distinct.
Properties
IUPAC Name |
methyl 2-bromo-5-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-b]pyrazine-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrN3O3Si/c1-20-14(19)10-8-18(9-21-5-6-22(2,3)4)13-12(10)17-11(15)7-16-13/h7-8H,5-6,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEEXUUJHQIVJOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=NC=C(N=C12)Br)COCC[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrN3O3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2,2'-Bipyridin]-6-ylmethanol](/img/structure/B13982500.png)
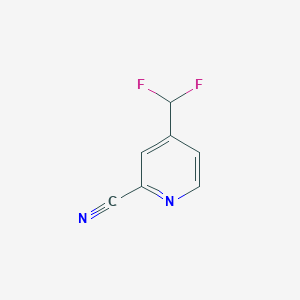

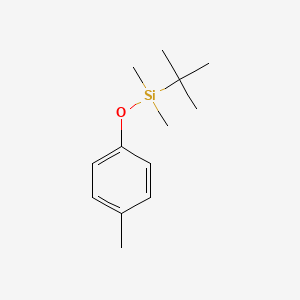
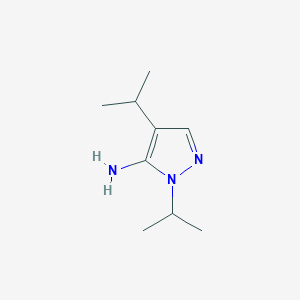
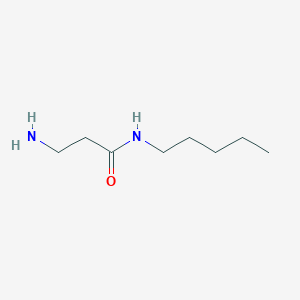
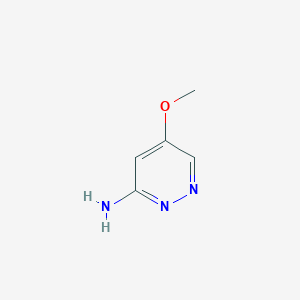
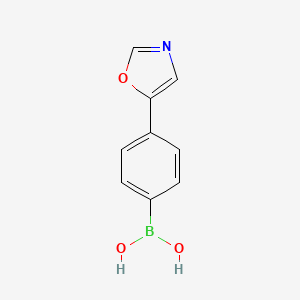
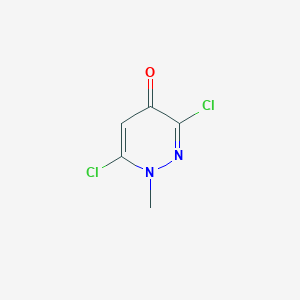


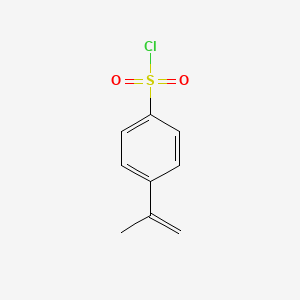
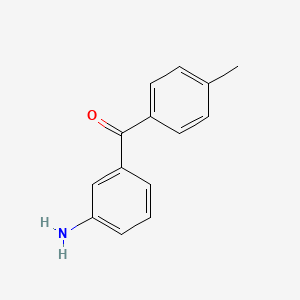
![(S)-1-[4-(trifluoromethyl)phenyl]pentylamine](/img/structure/B13982584.png)
